tert-Butyl (6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate
Description
Chemical Identity and Structure
The compound tert-Butyl (6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate (CAS: 1309981-41-6) is a pyridine-based boronic ester with the molecular formula C₁₇H₂₇BN₂O₄ and a molecular weight of 334.23 g/mol . Its structure features:
- A pyridine ring substituted at the 2-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group.
- A 6-methyl substituent on the pyridine ring.
- A tert-butyl carbamate group at the 3-position, providing steric protection and enhancing solubility in organic solvents.
Applications and Synthetic Relevance
This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process for forming carbon-carbon bonds between aryl halides and boronic esters . Its stability under diverse reaction conditions and compatibility with transition-metal catalysts make it a valuable intermediate in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
tert-butyl N-[6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O4/c1-11-9-10-12(20-14(21)22-15(2,3)4)13(19-11)18-23-16(5,6)17(7,8)24-18/h9-10H,1-8H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTAPHBEFGWOMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=N2)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694472 | |
| Record name | tert-Butyl [6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309981-41-6 | |
| Record name | tert-Butyl [6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis
Retrosynthetically, the target molecule can be dissected into:
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Pinacol boronate ester : Introduced via Miyaura borylation of a halogenated precursor.
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tert-Butyl carbamate : Installed through carbamate formation from a primary amine.
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6-Methylpyridine scaffold : Provides the aromatic backbone for functionalization.
Stepwise Synthesis Protocols
Boc Protection of 3-Amino-6-Methylpyridin-2-ol
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Reagents : 3-Amino-6-methylpyridin-2-ol, Boc anhydride, triethylamine (TEA), tetrahydrofuran (THF).
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Conditions :
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Stir at 0°C under nitrogen for 30 minutes.
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Warm to room temperature and react for 12 hours.
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Workup : Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
Bromination at the 2-Position
Reaction Setup
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Reagents :
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tert-Butyl (6-methyl-2-bromopyridin-3-yl)carbamate.
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Bis(pinacolato)diboron (B₂Pin₂).
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Pd(dppf)Cl₂ catalyst, potassium acetate (KOAc), 1,4-dioxane.
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Conditions :
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Degas with nitrogen for 15 minutes.
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Heat at 80°C for 18 hours.
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Optimization Insights
Purification
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Method : Silica gel chromatography (hexane:ethyl acetate, 3:1).
Comparative Analysis of Synthetic Methods
| Parameter | Boc Protection Step | Miyaura Borylation Step |
|---|---|---|
| Catalyst | None | Pd(dppf)Cl₂ |
| Temperature | 0°C → RT | 80°C |
| Reaction Time | 12 hours | 18 hours |
| Yield | 85–92% | 75–85% |
| Key Challenge | Over-bromination | Protodeboronation |
Mechanistic Insights
Boc Protection Mechanism
The reaction proceeds via nucleophilic attack of the amine on Boc anhydride, facilitated by TEA as a base. The intermediate carbamate is stabilized by the electron-donating methyl group at the 6-position.
Miyaura Borylation Mechanism
Pd(0) undergoes oxidative addition with the aryl bromide, followed by transmetallation with B₂Pin₂. Reductive elimination yields the boronate ester, with KOAc maintaining a neutral pH to prevent Pd aggregation.
Scalability and Industrial Considerations
Pilot-Scale Production
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Batch Size : 10–50 kg.
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Cost Drivers : Pd catalyst (40% of total cost), solvent recovery.
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Throughput : 72 hours per batch, including purification.
Environmental Impact
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E-Factor : 12.5 (kg waste/kg product), primarily from solvent use.
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Mitigation Strategies : Switch to cyclopentyl methyl ether (CPME) as a greener solvent.
Characterization and Quality Control
Spectroscopic Data
Purity Standards
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HPLC : ≥98% (254 nm, C18 column, acetonitrile:water gradient).
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Residual Pd : <10 ppm (ICP-MS).
Troubleshooting Common Issues
Low Borylation Yield
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Cause : Protodeboronation due to trace water.
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Fix : Use molecular sieves and rigorous solvent drying.
Carbamate Deprotection
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Cause : Acidic impurities in THF.
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Solution : Neutralize with aqueous NaHCO₃ during workup.
Emerging Methodologies
Continuous Flow Synthesis
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Benefits : 50% reduction in reaction time, improved heat management.
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Challenges : Clogging from Pd precipitates.
Photocatalytic Borylation
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Catalyst : Ir(ppy)₃ under blue LED.
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Advantage : 90% yield at 25°C, avoiding thermal degradation.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: The boronic ester group makes this compound a suitable candidate for Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or vinyl-aryl compounds.
Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to form boranes.
Substitution Reactions: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Bases: Such as triethylamine for nucleophilic substitution reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling reactions.
Boronic Acids: Formed from oxidation reactions.
Boranes: Formed from reduction reactions.
Scientific Research Applications
tert-Butyl (6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases.
Organic Synthesis: Employed in the synthesis of complex organic molecules through cross-coupling reactions.
Material Science: Utilized in the development of new materials with unique electronic and optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of tert-Butyl (6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The boronic ester group can interact with enzymes and proteins, inhibiting their activity. This is particularly relevant in the context of proteasome inhibitors used in cancer therapy.
Pathways Involved: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table summarizes structural analogs, highlighting substituent positions, functional groups, and molecular properties:
Research Findings and Trends
- Catalytic Efficiency : Pd(dppf)Cl₂ is widely preferred for borylation due to its tolerance of steric bulk .
- Solubility vs. Reactivity Trade-off : Methoxy groups improve solubility but may slow coupling rates compared to methyl or chloro substituents .
- Emerging Applications : Boronic esters with heteroaromatic cores (e.g., pyridine) are increasingly used in PROTACs and covalent inhibitors .
Q & A
Q. What are the common synthetic routes and optimization strategies for this compound?
The synthesis typically involves:
- Stepwise functionalization : Introduction of the dioxaborolane group via palladium-catalyzed Miyaura borylation (e.g., using bis(pinacolato)diboron) under inert conditions .
- Carbamate protection : Reaction of the amine group with di-tert-butyl dicarbonate (Boc anhydride) in solvents like dichloromethane (DCM) or tetrahydrofuran (THF) .
- Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress .
- Yield optimization : Example yields from analogous compounds show 32–65% efficiency depending on halogen starting materials (chloro vs. bromo precursors) .
Key Table :
| Halogen Precursor | Reaction Yield (%) | Catalyst System |
|---|---|---|
| Chloro-substituted | 32 | Pd(dppf)Cl₂ |
| Bromo-substituted | 65 | Pd(OAc)₂/XPhos |
Q. How is the compound characterized post-synthesis?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of the dioxaborolane and carbamate groups. For example, tert-butyl protons appear as a singlet at ~1.3 ppm, while pyridine ring protons resonate between 6.8–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (e.g., DART) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₂₈BN₂O₄: 353.21; observed: 353.19) .
- Chromatography : HPLC purity >95% ensures suitability for downstream applications .
Q. What are the key functional groups and their reactivity?
- Dioxaborolane : Participates in Suzuki-Miyaura cross-couplings with aryl halides, enabled by Pd catalysts (e.g., Pd(PPh₃)₄) .
- Carbamate : Base-sensitive; cleaved under acidic (HCl/EtOAc) or reductive (H₂/Pd-C) conditions to expose the amine .
- Pyridine Ring : Directs electrophilic substitution at the 4-position and coordinates to metal catalysts .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this compound?
- Catalyst Selection : Pd(OAc)₂ with XPhos ligand enhances efficiency for sterically hindered substrates .
- Solvent/Base Systems : Use toluene/EtOH (3:1) with K₂CO₃ or CsF to stabilize the boronate intermediate .
- Temperature Control : Reactions performed at 80–100°C for 12–24 hours achieve >90% conversion .
Example Protocol :
| Parameter | Condition |
|---|---|
| Catalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | XPhos (4 mol%) |
| Base | CsF (3 equiv) |
| Solvent | Toluene/EtOH (3:1) |
| Temperature | 90°C, 18 h |
Q. What strategies resolve contradictions in spectral data during structure elucidation?
- Multi-Technique Validation : Combine NMR, IR, and X-ray crystallography (if crystals are obtainable) .
- Comparative Analysis : Reference spectral data from structurally similar compounds (e.g., tert-butyl pyridinyl carbamates with varying substituents) .
- DFT Calculations : Predict ¹³C chemical shifts using density functional theory (DFT) to verify experimental NMR assignments .
Q. How can computational methods predict reactivity in novel reaction environments?
- Molecular Docking : Screen for potential biological targets (e.g., kinases) by simulating interactions with the pyridine and carbamate motifs .
- Reactivity Simulations : Use DFT to model transition states for cross-coupling or hydrolysis pathways .
- Solvent Effects : COSMO-RS calculations predict solubility and stability in polar vs. nonpolar solvents .
Q. What experimental precautions ensure compound stability during reactions?
- Moisture Sensitivity : Store under nitrogen or argon; use anhydrous solvents for boron-containing intermediates .
- Temperature Control : Avoid prolonged heating >100°C to prevent dioxaborolane decomposition .
- Light Exposure : Protect from UV light to minimize carbamate degradation .
Q. How can biological activity be assessed in drug discovery contexts?
- In Vitro Assays : Screen against enzyme targets (e.g., proteases) using fluorescence-based assays .
- Structure-Activity Relationship (SAR) : Modify the pyridine methyl group or carbamate tert-butyl moiety to evaluate potency changes .
- Metabolic Stability : Use liver microsomes to assess cytochrome P450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
